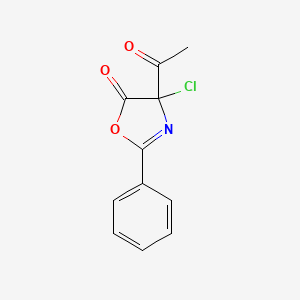
4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-acetyl-2-phenyloxazol-5(4H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-2-phenyloxazol-5(4H)-one: Lacks the acetyl group, which may influence its chemical properties and applications.
2-phenyloxazol-5(4H)-one: Lacks both the acetyl and chlorine groups, serving as a simpler analog.
Uniqueness
4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one is unique due to the presence of both the acetyl and chlorine groups, which can significantly impact its chemical reactivity and potential applications. These functional groups may enhance its ability to participate in various chemical reactions and interact with biological targets.
Eigenschaften
CAS-Nummer |
90127-57-4 |
|---|---|
Molekularformel |
C11H8ClNO3 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
4-acetyl-4-chloro-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO3/c1-7(14)11(12)10(15)16-9(13-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
MXAJQHLPUIPEJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
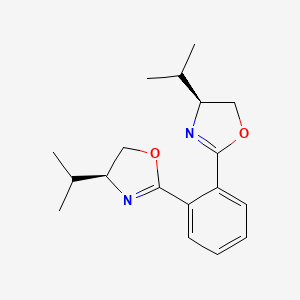
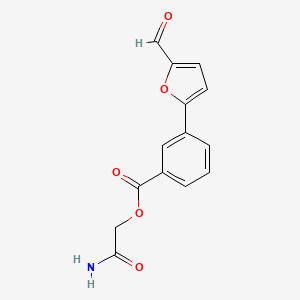
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
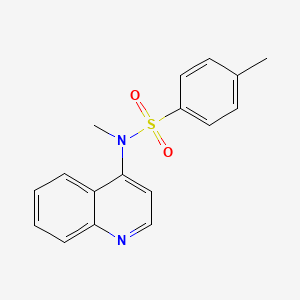
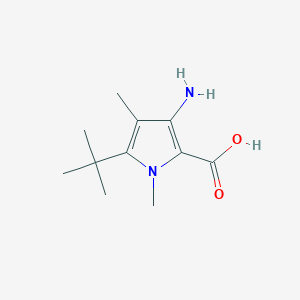
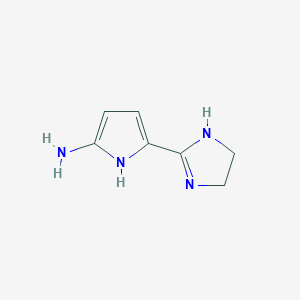


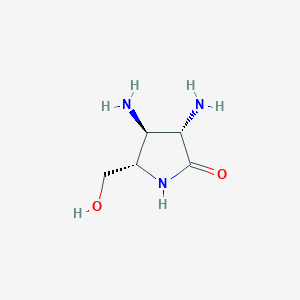
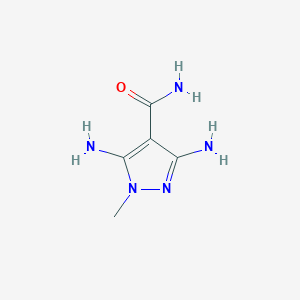
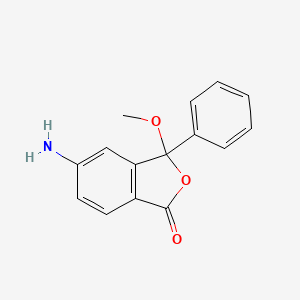
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
